Cas no 2549003-64-5 (3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione)

3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a fluorinated heterocyclic compound featuring a spirocyclic core with a thione functional group. Its unique structure, combining a fluorophenyl moiety with a triazaspiro[4.5]decene scaffold, makes it a valuable intermediate in medicinal chemistry and drug discovery. The presence of fluorine enhances metabolic stability and binding affinity, while the thione group offers reactivity for further derivatization. This compound is particularly useful in the synthesis of biologically active molecules, including kinase inhibitors and CNS-targeting agents. Its well-defined spirocyclic architecture contributes to conformational rigidity, improving selectivity in molecular interactions. Suitable for research applications, it provides a versatile building block for exploring structure-activity relationships in pharmaceutical development.
3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione structure
2549003-64-5 structure
商品名:3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
CAS番号:2549003-64-5
MF:C13H14FN3S
メガワット:263.33376455307
CID:5312707
PubChem ID:154831062

3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione 化学的及び物理的性質

名前と識別子

    • 3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
    • AKOS040713422
    • 2549003-64-5
    • F6660-4765
    • 3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
    • インチ: 1S/C13H14FN3S/c14-10-3-1-2-9(8-10)11-12(18)17-13(16-11)4-6-15-7-5-13/h1-3,8,15H,4-7H2,(H,17,18)
    • InChIKey: FPCZOGXFEQCVHN-UHFFFAOYSA-N
    • ほほえんだ: N1C2(CCNCC2)N=C(C2=CC=CC(F)=C2)C1=S

計算された属性

  • せいみつぶんしりょう: 263.08924679g/mol
  • どういたいしつりょう: 263.08924679g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 376
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 68.5Ų

じっけんとくせい

  • 密度みつど: 1.40±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 392.5±52.0 °C(Predicted)
  • 酸性度係数(pKa): 9.64±0.40(Predicted)

3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6660-4765-20mg
3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
2549003-64-5
20mg
$99.0 2023-09-07
Life Chemicals
F6660-4765-1mg
3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
2549003-64-5
1mg
$54.0 2023-09-07
Life Chemicals
F6660-4765-4mg
3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
2549003-64-5
4mg
$66.0 2023-09-07
Life Chemicals
F6660-4765-25mg
3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
2549003-64-5
25mg
$109.0 2023-09-07
Life Chemicals
F6660-4765-75mg
3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
2549003-64-5
75mg
$208.0 2023-09-07
Life Chemicals
F6660-4765-10mg
3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
2549003-64-5
10mg
$79.0 2023-09-07
Life Chemicals
F6660-4765-15mg
3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
2549003-64-5
15mg
$89.0 2023-09-07
Life Chemicals
F6660-4765-30mg
3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
2549003-64-5
30mg
$119.0 2023-09-07
Life Chemicals
F6660-4765-2μmol
3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
2549003-64-5
2μmol
$57.0 2023-09-07
Life Chemicals
F6660-4765-5mg
3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
2549003-64-5
5mg
$69.0 2023-09-07

3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione 関連文献

3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thioneに関する追加情報

Introduction to 3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS No. 2549003-64-5)

The compound 3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, identified by its CAS number 2549003-64-5, represents a fascinating molecule in the realm of heterocyclic chemistry and pharmaceutical research. Its unique structural framework, featuring a spirocyclic arrangement combined with a fluorinated aromatic ring and a triazole moiety, positions it as a promising candidate for further exploration in medicinal chemistry.

This spirocyclic system consists of a bicyclic structure where a five-membered triazole ring is linked to a ten-membered decane backbone through a sulfur-containing thione group. The presence of a fluorophenyl substituent at the 3-position of the triazole ring introduces electronic and steric effects that can significantly influence the compound's reactivity and biological activity. Such structural features are of great interest to researchers seeking to develop novel therapeutic agents with enhanced selectivity and efficacy.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic properties of such complex molecules. The spirocyclic core in 3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been shown to contribute to favorable solubility and metabolic stability, making it an attractive scaffold for drug development. The fluorine atom, being electronegative, can modulate the electronic distribution within the molecule, potentially enhancing binding affinity to biological targets.

In the context of medicinal chemistry, the combination of a triazole ring and a thione group has been explored for its potential antimicrobial and anti-inflammatory properties. The thione moiety is known to exhibit redox-active behavior, which can be exploited in designing prodrugs or bioactive molecules that undergo post-administration transformations to release active species. This property is particularly relevant in developing treatments for infections caused by drug-resistant pathogens.

Moreover, the spirocyclic nature of the molecule provides rigidity that can stabilize enzyme-substrate interactions or receptor binding pockets. This structural rigidity is often advantageous in designing small-molecule inhibitors with high specificity. The fluorophenyl substituent further enhances this potential by introducing hydrophobic interactions and π-stacking opportunities with biological targets.

Recent studies have highlighted the importance of fluorinated aromatic rings in medicinal chemistry due to their ability to improve metabolic stability and oral bioavailability. In particular, the 3-fluorophenyl group in 3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been implicated in enhancing binding interactions with certain enzymes and receptors. This has prompted researchers to investigate derivatives of this compound as potential leads for treating neurological disorders, where precise targeting is crucial.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps include cyclization reactions to form the spirocyclic core, followed by functional group modifications such as thiolation and fluorination. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently, reducing both cost and environmental impact.

From a biological perspective, 3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has shown promise in preclinical studies as a modulator of inflammatory pathways. The triazole ring is known to interact with various intracellular signaling cascades, while the thione group can influence redox homeostasis. These dual functionalities make it an intriguing candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

The role of computational modeling in understanding the behavior of such molecules cannot be overstated. High-throughput virtual screening techniques have been employed to identify potential binding modes of 3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione with target proteins. These simulations have provided valuable insights into how structural modifications can fine-tune biological activity without compromising overall stability.

In conclusion, 3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS No. 2549003-64-5) represents a structurally unique molecule with significant potential in pharmaceutical research. Its spirocyclic framework combined with fluorinated aromatic and heterocyclic moieties offers multiple avenues for further exploration into drug discovery applications across various therapeutic areas.

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